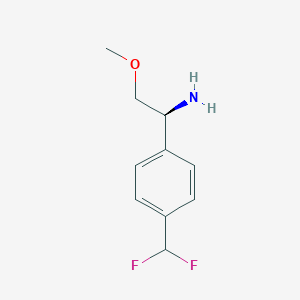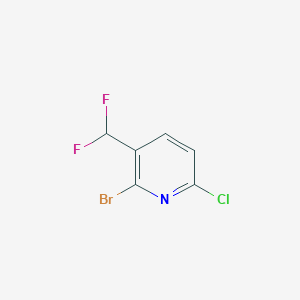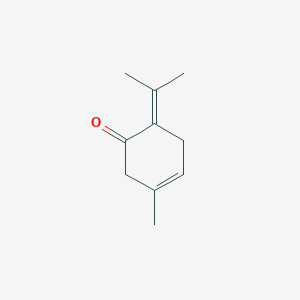![molecular formula C7H6BrN3 B12968958 3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
3-(Bromomethyl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a bromomethyl substituent at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)pyrazolo[1,5-a]pyrazine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, potentially involving continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)pyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced pyrazine derivatives with modified substituents.
Applications De Recherche Scientifique
3-(Bromomethyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is used in the design of fluorescent probes and organic light-emitting diodes (OLEDs) due to its photophysical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrazolo[1,5-a]pyrazine core can also engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-b]pyridine: Contains a pyridine ring and exhibits different electronic properties.
3-(Bromomethyl)pyrazole: Lacks the fused pyrazine ring, leading to different reactivity and applications.
Uniqueness
3-(Bromomethyl)pyrazolo[1,5-a]pyrazine is unique due to its fused pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological and photophysical properties .
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
3-(bromomethyl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6BrN3/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H,3H2 |
Clé InChI |
ZQXAXYVCQJEMRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(C=N2)CBr)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


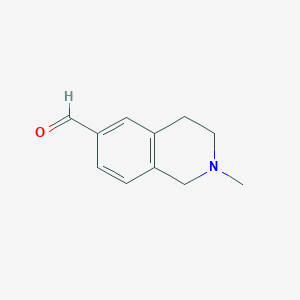
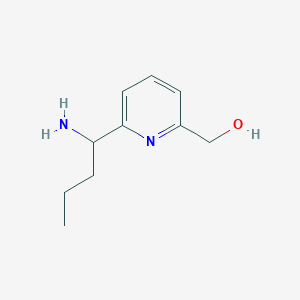
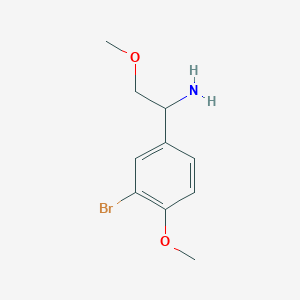
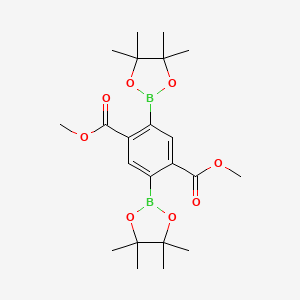

![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)


![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
